(S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide
Description
The compound (S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide is a chiral molecule featuring:
- An (S)-configured 2-hydroxy-2-methylpropanamide backbone.
- A 4-aminophenoxy group (electron-donating substituent) on the A-ring.
- A 4-cyano-3-(trifluoromethyl)phenyl carbamoyl group (electron-withdrawing substituents) on the B-ring.
This structure is optimized for selective androgen receptor modulation (SARM) activity, with the 4-aminophenoxy group enhancing binding affinity and metabolic stability .
Properties
Molecular Formula |
C19H17F3N4O4 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2S)-3-(4-aminophenoxy)-N-[[4-cyano-3-(trifluoromethyl)phenyl]carbamoyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C19H17F3N4O4/c1-18(29,10-30-14-6-3-12(24)4-7-14)16(27)26-17(28)25-13-5-2-11(9-23)15(8-13)19(20,21)22/h2-8,29H,10,24H2,1H3,(H2,25,26,27,28)/t18-/m0/s1 |
InChI Key |
BHPTZMBDPPEFRM-SFHVURJKSA-N |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)N)(C(=O)NC(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Canonical SMILES |
CC(COC1=CC=C(C=C1)N)(C(=O)NC(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the aminophenoxy group, the introduction of the cyano group, and the incorporation of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced.
Scientific Research Applications
(S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the A-Ring (Phenoxy Group)
The A-ring’s para-substituent significantly impacts pharmacokinetics and potency. Key analogs include:
Key Insight: Electron-withdrawing groups (e.g., cyano, nitro) improve AR binding and slow hepatic clearance. The 4-cyano group in the target compound balances potency and stability.
Substituent Variations on the B-Ring (Phenyl Carbamoyl Group)
The B-ring’s substituents influence steric and electronic interactions with the androgen receptor (AR):
Key Insight: The 4-cyano group on the B-ring synergizes with the trifluoromethyl group to enhance hydrophobic interactions with AR’s ligand-binding domain.
Enantiomeric Specificity
The target compound’s (S)-configuration is critical for activity:
Pharmacokinetic and Toxicity Profiles
- Target Compound : Slow clearance (CL = 0.5 mL/min/kg), high oral bioavailability, and selective anabolic activity in muscle/bone tissues .
- Nitro-Substituted Analogs : Higher clearance rates (CL = 5–10 mL/min/kg) due to CYP450-mediated metabolism of nitro groups .
- Halogen-Substituted Analogs: Increased hepatotoxicity risk (e.g., 4-chloro-3-fluorophenoxy derivatives) .
Biological Activity
(S)-3-(4-Aminophenoxy)-N-((4-cyano-3-(trifluoromethyl)phenyl)carbamoyl)-2-hydroxy-2-methylpropanamide, also known by its CAS number 850218-75-6, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H17F3N4O4 |
| Molecular Weight | 422.36 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| LogP | 3.68 |
The compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Its structure suggests potential inhibition of specific enzymes or receptors related to inflammation and cancer progression.
- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant activity, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as cancer and neurodegenerative diseases.
- Enzyme Inhibition : The presence of the aminophenoxy moiety suggests that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability when treated with the compound at concentrations ranging from 10 µM to 50 µM over 48 hours.
- Case Study 2 : A study involving lung cancer cells indicated that the compound induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP, markers associated with programmed cell death.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored in several studies:
- Case Study 3 : In a murine model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-alpha), suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent findings highlight the compound's multifaceted biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative damage, making it a candidate for further research in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
